molecular formula C9H16N4 B10906215 1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrazol-3-amine

1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrazol-3-amine

Cat. No.: B10906215
M. Wt: 180.25 g/mol
InChI Key: DAAVJMIFTARDSS-UHFFFAOYSA-N
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Description

1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrazol-3-amine is an organic compound with a complex structure that includes a pyrazole ring substituted with a methyl group and a pyrrolidinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrazole Ring: Starting with a suitable precursor such as hydrazine and an α,β-unsaturated carbonyl compound to form the pyrazole ring.

    Methylation: Introduction of the methyl group at the 1-position of the pyrazole ring using methyl iodide or a similar methylating agent.

    Pyrrolidinylmethyl Substitution: The final step involves the substitution of the pyrrolidinylmethyl group at the 5-position of the pyrazole ring. This can be achieved through nucleophilic substitution reactions using pyrrolidine and a suitable leaving group on the pyrazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce any functional groups present on the pyrazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Pyrrolidine in the presence of a suitable leaving group like a halide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrazole oxides, while reduction could lead to fully reduced pyrazole derivatives.

Scientific Research Applications

1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a pyrrolidinylmethyl group makes it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

1-methyl-5-(pyrrolidin-1-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C9H16N4/c1-12-8(6-9(10)11-12)7-13-4-2-3-5-13/h6H,2-5,7H2,1H3,(H2,10,11)

InChI Key

DAAVJMIFTARDSS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)N)CN2CCCC2

Origin of Product

United States

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